molecular formula C11H22NO7PS B1238757 coenzyme B CAS No. 104302-77-4

coenzyme B

Cat. No.: B1238757
CAS No.: 104302-77-4
M. Wt: 343.34 g/mol
InChI Key: JBJSVEVEEGOEBZ-SCZZXKLOSA-N
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Description

Coenzyme B is a L-threonine derivative. It has a role as a coenzyme. It is a conjugate acid of a this compound(3-).

Scientific Research Applications

Essential Role in Early Life and Metabolism

Coenzymes, including various B vitamins like B1, B2, B3, B5, B6, B7, and B12, are vital across all life domains. They participate in an array of critical reactions such as C1-rearrangements, DNA repair, electron transfer, and fatty acid synthesis. Evidence suggests that some of these coenzymes, due to their complex structures and abiotic synthesis potential, might have predated life on Earth. Their presence is crucial in fundamental processes like carbon fixation, sulfate reduction, and photosynthesis (Monteverde, Gómez-Consarnau, Suffridge, & Sañudo-Wilhelmy, 2017).

Coenzyme A Synthesis and Neurodegeneration

Coenzyme A, synthesized de novo from vitamin B5, is an essential metabolite for over a hundred cellular metabolic reactions. Mutations in the pantothenate kinase 2 gene, which is crucial for Coenzyme A synthesis, can lead to severe neurodegeneration. Research shows potential therapeutic strategies by generating Coenzyme A precursors downstream of the defective pathway step (Di Meo et al., 2017).

Coenzyme B12 Biosynthesis in Lactobacillus Reuteri

The coenzyme B12 production pathway in Lactobacillus reuteri is deduced through genetic, biochemical, and bioinformatics approaches. The gene cluster encoding this pathway in Lb. reuteri CRL1098 is unique in clustering cbi, cob, and hem genes, essential for de novo biosynthesis. This research is significant for understanding B12 biosynthesis and its potential applications in food and probiotics enriched in B12 (Santos et al., 2008).

Ubiquinone or Coenzyme Q Discovery and Applications

Ubiquinone, or coenzyme Q, is a lipidic redox molecule critical for the mitochondrial electron chain. Discovered by Frederick L. Crane and extensively studied by Karl A. Folkers, its significance in cellular biochemistry cannot be overstated. Folkers's contributions to understanding its structure, synthesis, and therapeutic potential have been foundational (Navas, 2000).

Mechanisms of Coenzyme B12-dependent Rearrangements

Coenzyme B12 plays a crucial role in enzymatic reactions involving hydrogen atom interchange with adjacent carbon atoms. Research shows that these reactions occur through homolytic dissociation of the coenzyme's cobalt-carbon bond, leading to hydrogen abstraction from the substrate and rearrangement of the resulting substrate radical (Halpern, 1985).

Synthesis and Molecular Modeling of Coenzyme B12 Model Compounds

Understanding coenzyme B12's catalytic mechanism involves studying its model compounds. Synthesis and crystal structure analysis of these compounds offer insights into the factors influencing the mechanism, such as transelectronic influence affecting bond lengths, critical for understanding coenzyme B12's function (Pett, Fischer, Dudley, & Zacharias, 2002).

Properties

CAS No.

104302-77-4

Molecular Formula

C11H22NO7PS

Molecular Weight

343.34 g/mol

IUPAC Name

(2S,3R)-3-phosphonooxy-2-(7-sulfanylheptanoylamino)butanoic acid

InChI

InChI=1S/C11H22NO7PS/c1-8(19-20(16,17)18)10(11(14)15)12-9(13)6-4-2-3-5-7-21/h8,10,21H,2-7H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)/t8-,10+/m1/s1

InChI Key

JBJSVEVEEGOEBZ-SCZZXKLOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCS)OP(=O)(O)O

SMILES

CC(C(C(=O)O)NC(=O)CCCCCCS)OP(=O)(O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)CCCCCCS)OP(=O)(O)O

Synonyms

7-mercaptoheptanoyl-O-phospho-L-threonine
7-mercaptoheptanoylthreonine phosphate
7-thioheptanoyl-threonine O-phosphate
coenzyme B
MHTP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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